molecular formula C7H13ClF3NO B2954869 2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride CAS No. 2044870-93-9

2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride

Cat. No.: B2954869
CAS No.: 2044870-93-9
M. Wt: 219.63
InChI Key: ARBTTXVITRKBEI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-ethyl-2-(trifluoromethyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c1-2-6(7(8,9)10)5-11-3-4-12-6;/h11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBTTXVITRKBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNCCO1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride typically involves the reaction of morpholine with ethyl and trifluoromethyl substituents under controlled conditions. One common method includes the use of trifluoromethylation reagents and ethylating agents in the presence of a base to facilitate the substitution reactions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality. Purification steps such as crystallization or distillation are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride" are not available within the provided search results, the following information can be reported:

2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride

2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride is an organic compound .

Names and Identifiers:

  • CAS Number: 2044870-93-9
  • Molecular Formula: C7H13ClF3NO
  • Molecular Weight: 219.63
  • IUPAC Name: 2-ethyl-2-(trifluoromethyl)morpholine; hydrochloride
  • PubChem CID: 126838153

Safety and Hazards:

  • GHS Classification: According to one company's notification to the ECHA C&L Inventory, the compound has the following classifications :
    • Harmful if swallowed, in contact with skin, or inhaled
    • Causes skin and serious eye irritation
    • May cause respiratory irritation
  • Hazard Codes:
    • H302: Harmful if swallowed
    • H312: Harmful in contact with skin
    • H315: Causes skin irritation
    • H319: Causes serious eye irritation
    • H332: Harmful if inhaled
    • H335: May cause respiratory irritation

Other Morpholine Derivatives:

The search results also mention other morpholine derivatives and their applications:

  • 4-(2-Chloroethyl)morpholine hydrochloride (MOC) Used as a raw material in the manufacture of industrial organic chemicals and as an intermediate for the synthesis of pharmaceuticals, such as floredil, morinamide, nimorazole, and pholcodine. It is also used as an agrochemical and dyestuff intermediate .
  • 4-(2-Hydrazino-2-oxoethyl)-4-methylmorpholine-4-iumchloride (HMMC) This is used as a pharmaceutical intermediate .

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives with Fluorinated Substituents

(a) (2S)-2-(Trifluoromethyl)morpholine Hydrochloride
  • CAS No.: 1394909-69-3
  • Molecular Formula: C₅H₉ClF₃NO
  • Molecular Weight : 191.58 g/mol
  • The stereochemistry (S-configuration) may influence chiral interactions in biological systems .
(b) 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine
  • Molecular Formula: C₅F₁₁NO (inferred from naming convention)
  • Key Differences : Extensive fluorination increases lipophilicity and chemical inertness. The absence of a hydrochloride salt may reduce aqueous solubility compared to the target compound .
(c) 4-(2-Chloroethyl)morpholine Hydrochloride
  • Molecular Formula: C₆H₁₃Cl₂NO
  • Key Differences : A chloroethyl group replaces the trifluoromethyl substituent, introducing a reactive site for nucleophilic substitution. This compound may serve as an intermediate in drug synthesis .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Ethyl-2-(trifluoromethyl)morpholine HCl 2044870-93-9 C₇H₁₃ClF₃NO 219.63 Ethyl, trifluoromethyl, HCl High polarity, potential metabolic stability
(2S)-2-(Trifluoromethyl)morpholine HCl 1394909-69-3 C₅H₉ClF₃NO 191.58 Trifluoromethyl, HCl Chiral center, lower steric hindrance
4-(2-Chloroethyl)morpholine HCl Not provided C₆H₁₃Cl₂NO ~192.53 Chloroethyl, HCl Reactive chloroethyl group
2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine Not provided C₅F₁₁NO ~295.05 Octafluoro, trifluoromethyl Extreme lipophilicity, low solubility

Key Research Findings and Inferences

Impact of Substituents on Physicochemical Properties

  • Trifluoromethyl Group : Enhances metabolic stability and electron-withdrawing effects, which may alter reaction kinetics in synthetic pathways .
  • Hydrochloride Salt : Improves aqueous solubility, critical for bioavailability in pharmaceutical applications .

Toxicological Considerations

  • Limited data exist for the target compound’s toxicity, as noted in . In contrast, Thiophene fentanyl hydrochloride () shares a similar lack of toxicological profiling, highlighting the need for caution in handling fluorinated morpholines.

Biological Activity

2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride (CAS No. 2044870-93-9) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a trifluoromethyl group and an ethyl moiety. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, making it a valuable pharmacophore in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds containing the trifluoromethyl group can exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of trifluoromethyl morpholines can inhibit bacterial growth, particularly against strains of Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

The exact mechanism by which 2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in bacterial metabolism or cell wall synthesis . The trifluoromethyl group may also enhance binding affinity due to its electron-withdrawing properties, influencing the compound's interaction with biological macromolecules.

Study on Antimycobacterial Activity

A phenotypic screening study evaluated the antitubercular potential of various compounds, including derivatives of morpholine. Although 2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride was not the primary focus, related compounds showed promising activity against Mycobacterium tuberculosis, indicating that similar structures may hold therapeutic value .

In Vivo Efficacy

In vivo studies assessing the efficacy of related compounds demonstrated varying degrees of success in reducing bacterial load in animal models. For example, a compound structurally similar to 2-Ethyl-2-(trifluoromethyl)morpholine was tested in BALB/c mice infected with Mtb, revealing that while some derivatives showed reduced lung burdens compared to untreated controls, others did not exhibit significant efficacy .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of trifluoromethyl-containing morpholines suggests good metabolic stability, which is crucial for therapeutic applications. Toxicological assessments are essential for determining safety profiles; however, specific data on 2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride remains limited.

Q & A

Q. What first-aid measures are critical for accidental exposure?

  • Methodological Answer : Immediate steps include:
  • Inhalation : Move to fresh air; consult a physician if respiratory distress occurs.
  • Skin contact : Wash with soap/water; remove contaminated clothing.
  • Documentation : Provide safety data sheets (SDS) to medical personnel, emphasizing hydrochloride salt reactivity .

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